molecular formula C18H15ClN4O3 B15039166 3-(2-Chlorophenyl)-N'-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

3-(2-Chlorophenyl)-N'-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039166
M. Wt: 370.8 g/mol
InChI Key: HKOITXFAJVQHGV-KEBDBYFISA-N
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Description

3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both chlorophenyl and methoxybenzylidene groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.

    Formation of the carbohydrazide: The carbohydrazide moiety is formed by reacting the pyrazole derivative with hydrazine hydrate.

    Condensation with methoxybenzaldehyde: The final step involves the condensation of the carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new medications.

Industry

In the industrial sector, 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Lacks the methoxybenzylidene group, which may result in different chemical and biological properties.

    3-(2-Methoxyphenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group instead of a chloro group, which may affect its reactivity and biological activity.

    3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-4-carbohydrazide: The position of the carbohydrazide group is different, which may influence its chemical behavior and interactions.

Uniqueness

The uniqueness of 3-(2-Chlorophenyl)-N’-(2-HO-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chlorophenyl and methoxybenzylidene groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O3/c1-26-16-8-4-5-11(17(16)24)10-20-23-18(25)15-9-14(21-22-15)12-6-2-3-7-13(12)19/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+

InChI Key

HKOITXFAJVQHGV-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

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